molecular formula C17H12F2N2O3 B2491545 (Z)-2-((2,4-difluorophenyl)imino)-6-methoxy-2H-chromene-3-carboxamide CAS No. 314026-03-4

(Z)-2-((2,4-difluorophenyl)imino)-6-methoxy-2H-chromene-3-carboxamide

Cat. No. B2491545
CAS RN: 314026-03-4
M. Wt: 330.291
InChI Key: KMGUMPLXOZWKPL-FXBPSFAMSA-N
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Description

Synthesis Analysis

The synthesis of chromene derivatives typically involves strategies like Knoevenagel condensation, cycloaddition reactions, or modifications of pre-existing chromene scaffolds. For example, Proença et al. (2008) described a synthesis method for 2-imino-2H-chromene-3-carboxamides, which could be related to the target compound through modifications of the synthesis pathway involving nucleophilic substitutions or the addition of methoxy and difluorophenyl groups to achieve the desired structure (Proença & Costa, 2008).

Molecular Structure Analysis

The molecular structure of chromene derivatives is crucial for their chemical behavior and biological activity. The core chromene structure offers a scaffold that can interact with various biological targets. Studies like those conducted by Reis et al. (2013) on closely related compounds provide insights into the crystallography and molecular conformation of chromene derivatives, emphasizing the importance of the spatial arrangement of substituents for their properties (Reis et al., 2013).

Scientific Research Applications

Synthesis Methods

Compounds similar to "(Z)-2-((2,4-difluorophenyl)imino)-6-methoxy-2H-chromene-3-carboxamide" have been synthesized through various methodologies, demonstrating the versatility and interest in chromene derivatives. The synthesis of 3H-naphtho[2.1-b]pyran-2-carboxamides, for example, is achieved via a cyclocoupling reaction involving β-naphthol, propargyl alcohols, and isocyanide in the presence of Lewis acids like ZnI2 and FeCl3 under an air atmosphere, suggesting a methodology that could be adapted for related compounds (Nizami & Hua, 2018). Another approach involves the Knoevenagel condensation of salicylaldehyde derivatives with N-substituted cyanoacetamides using aqueous sodium carbonate, highlighting an eco-friendly synthesis route for 2-imino-2H-chromene-3-carboxamides (Proença & Costa, 2008).

Characterization and Properties

The detailed characterization and study of chromene derivatives, including their DFT (Density Functional Theory) studies, provide insights into their electronic structures and potential applications. For instance, the interaction of certain chromene derivatives with various reagents has been characterized using IR, UV, 1H NMR, and other spectroscopic techniques, providing a comprehensive understanding of their structures and electronic properties (Al‐Sehemi, Irfan, & El-Agrody, 2012).

Applications in Antimicrobial Studies

Chromene derivatives have shown promising antimicrobial activities, indicating their potential as therapeutic agents. Novel Zn(II) metal complexes derived from heterocyclic Schiff base ligands, including chromene derivatives, exhibit significant antimicrobial activity against a range of bacteria and fungi, suggesting their use in combating microbial resistance (Yamgar et al., 2014).

Potential as Cytotoxic Agents

Research into chromene derivatives has also explored their potential as cytotoxic agents against various cancer cell lines. The synthesis and structure-activity relationships of novel 2-imino-2H-chromene-3(N-aryl)carboxamides have been investigated, with some derivatives showing potent activity, indicating the relevance of these compounds in cancer research (Gill, Kumari, & Bariwal, 2016).

properties

IUPAC Name

2-(2,4-difluorophenyl)imino-6-methoxychromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12F2N2O3/c1-23-11-3-5-15-9(6-11)7-12(16(20)22)17(24-15)21-14-4-2-10(18)8-13(14)19/h2-8H,1H3,(H2,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMGUMPLXOZWKPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)OC(=NC3=C(C=C(C=C3)F)F)C(=C2)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12F2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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